molecular formula C10H16N5O13P3 B1436494 dGTP CAS No. 2564-35-4

dGTP

Cat. No.: B1436494
CAS No.: 2564-35-4
M. Wt: 507.18 g/mol
InChI Key: HAAZLUGHYHWQIW-KVQBGUIXSA-N
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Description

2’-Deoxyguanosine-5’-triphosphate is a nucleoside triphosphate, which is a nucleotide precursor used in cells for DNA synthesis. It consists of a guanine nucleobase attached to a deoxyribose sugar, which is linked to a chain of three phosphate residues. This compound plays a crucial role in various biological processes, including DNA replication and repair .

Mechanism of Action

Target of Action

2’-Deoxyguanosine-5’-triphosphate primarily targets DNA polymerases and reverse transcriptases . It is a substrate for these enzymes and plays a crucial role in the synthesis of DNA . It is also known to interact with Nucleoside diphosphate kinase A and Anaerobic ribonucleoside-triphosphate reductase .

Mode of Action

2’-Deoxyguanosine-5’-triphosphate interacts with its targets by serving as a building block for DNA synthesis . It is incorporated into the growing DNA strand during replication, allowing the genetic information to be passed on to the next generation .

Biochemical Pathways

The primary biochemical pathway affected by 2’-Deoxyguanosine-5’-triphosphate is DNA synthesis . It is a critical component of the deoxyribonucleic acid synthesis pathway, where it is incorporated into the growing DNA strand by DNA polymerases . This process is essential for the replication of genetic material and cell division.

Pharmacokinetics

It is known that it is used by cells for dna synthesis

Result of Action

The primary result of the action of 2’-Deoxyguanosine-5’-triphosphate is the synthesis of DNA . By serving as a substrate for DNA polymerases, it enables the replication of genetic material, which is essential for cell division and the propagation of genetic information . It has also been found to disrupt nucleotide pools balance, induce replication stress, resulting in S-phase arrest and DNA damage .

Action Environment

The action of 2’-Deoxyguanosine-5’-triphosphate is influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can impact the efficiency of DNA synthesis . .

Biochemical Analysis

Biochemical Properties

2’-Deoxyguanosine-5’-triphosphate is involved in numerous biochemical reactions, primarily as a substrate for DNA polymerases during DNA synthesis and repair . It interacts with enzymes such as DNA polymerase and reverse transcriptase, facilitating the incorporation of deoxyguanosine monophosphate into the growing DNA strand . Additionally, it is a substrate for nucleoside diphosphate kinase and ribonucleotide reductase, which are involved in nucleotide metabolism .

Cellular Effects

2’-Deoxyguanosine-5’-triphosphate influences various cellular processes, including DNA replication and repair. It is essential for maintaining genomic stability and preventing mutations . The compound also affects cell signaling pathways and gene expression by participating in the synthesis of DNA, which is crucial for cell division and growth . Furthermore, it plays a role in cellular metabolism by providing the necessary nucleotides for DNA synthesis .

Molecular Mechanism

At the molecular level, 2’-Deoxyguanosine-5’-triphosphate exerts its effects by binding to DNA polymerases and reverse transcriptases, facilitating the incorporation of deoxyguanosine monophosphate into DNA . It also interacts with nucleoside diphosphate kinase and ribonucleotide reductase, which are involved in nucleotide metabolism . These interactions are crucial for the synthesis and repair of DNA, ensuring the accurate transmission of genetic information .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2’-Deoxyguanosine-5’-triphosphate are critical factors. The compound is stable when stored at -20°C and can be used for up to 12 months under desiccating conditions . Over time, its effects on cellular function may change due to degradation, which can impact DNA synthesis and repair processes . Long-term studies have shown that the compound remains effective in in vitro and in vivo settings, although its stability must be carefully monitored .

Dosage Effects in Animal Models

The effects of 2’-Deoxyguanosine-5’-triphosphate vary with different dosages in animal models. At optimal doses, it supports DNA synthesis and repair, promoting healthy cell function . At high doses, it can lead to toxic effects, including disruptions in nucleotide metabolism and potential mutagenesis . Threshold effects have been observed, indicating that precise dosage control is essential for its safe and effective use .

Metabolic Pathways

2’-Deoxyguanosine-5’-triphosphate is involved in several metabolic pathways, including DNA synthesis and repair . It interacts with enzymes such as DNA polymerase, reverse transcriptase, nucleoside diphosphate kinase, and ribonucleotide reductase . These interactions are crucial for maintaining nucleotide pools and ensuring the accurate replication of genetic material . The compound also plays a role in the oxidative damage response, where it is involved in the repair of oxidized nucleotides .

Transport and Distribution

Within cells, 2’-Deoxyguanosine-5’-triphosphate is transported and distributed by various transporters and binding proteins . It is primarily localized in the cytosol, where it is available for DNA synthesis and repair . The compound’s distribution is influenced by its interactions with nucleoside transporters and binding proteins, which facilitate its uptake and utilization within cells .

Subcellular Localization

2’-Deoxyguanosine-5’-triphosphate is predominantly localized in the cytosol, where it participates in DNA synthesis and repair . Its activity and function are influenced by its subcellular localization, which ensures that it is readily available for incorporation into DNA . The compound may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its role in maintaining genomic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyguanosine-5’-triphosphate typically involves the phosphorylation of 2’-deoxyguanosine. One common method includes the use of phosphorous oxychloride as the phosphorylating agent, followed by reaction with tributylammonium pyrophosphate, and subsequent hydrolysis to yield the triphosphate .

Industrial Production Methods: Industrial production of 2’-Deoxyguanosine-5’-triphosphate often involves large-scale chemical synthesis using similar phosphorylation techniques. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for use in various applications .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxyguanosine-5’-triphosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2’-Deoxyguanosine-5’-triphosphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Deoxyadenosine triphosphate (dATP)
  • Deoxycytidine triphosphate (dCTP)
  • Deoxythymidine triphosphate (dTTP)

Comparison: 2’-Deoxyguanosine-5’-triphosphate is unique due to its guanine base, which pairs specifically with cytosine in DNA. This specificity is crucial for maintaining the integrity of the genetic code. Compared to other deoxyribonucleoside triphosphates, it is more prone to oxidative damage, leading to the formation of 8-oxo-dGTP . This property makes it a valuable tool in studying oxidative stress and DNA repair mechanisms .

Properties

IUPAC Name

[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAZLUGHYHWQIW-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60948499
Record name 2′-Deoxyguanosine 5′-triphosphate
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Molecular Weight

507.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Trisodium salt dihydrate: White solid; [Fisher Scientific MSDS], Solid
Record name Deoxyguanosine triphosphate
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CAS No.

2564-35-4, 93919-41-6
Record name dGTP
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Record name Deoxyguanosine triphosphate
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Record name 2'-Deoxyguanosine-5'-Triphosphate
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Record name 2'-deoxyguanosine 5'-(tetrahydrogen triphosphate)
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Record name dGTP
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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